![molecular formula C16H17N3O3S2 B2833277 (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946257-05-2](/img/structure/B2833277.png)
(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
The compound “(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-ylidene core, which is substituted with a 5-methoxy group and a 2-(methylthio)ethyl group . The molecule also contains a 3-methylisoxazole-5-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a benzo[d]thiazol-2(3H)-ylidene core, a 5-methoxy group, a 2-(methylthio)ethyl group, and a 3-methylisoxazole-5-carboxamide group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Strobilation Induction in Jellyfish Polyps
Abstract: Indoles, including 5-methoxy-2-methyl-indole (5MeO2MeIn), serve as potent triggers for strobilation in jellyfish polyps. Strobilation is the process by which polyps transform into free-swimming ephyrae (young jellyfish). This alternative method to cooling aims to induce strobilation while ensuring viable ephyrae production.
Experimental Details:- Optimized Exposure:
Simultaneous Determination of Indomethacin and 5MeO2MeIn
Abstract: Derivative spectrophotometry enables rapid and accurate simultaneous determination of indomethacin and 5-methoxy-2-methyl-3-indoleacetic acid (a possible impurity) in Metindol injections .
Thiophene Derivatives Synthesis
Abstract: A novel [2 + 2+1] cyclization method yields 2,3,5-trisubstituted thiophene derivatives using 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones under microwave irradiation .
Copper Complexes and Chelation Properties
Abstract: Comparing the copper chelation properties of different ring sizes, TACD3S , TRI4S , and TE4S with 1,4,7,10-tetrakis-[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane (DO4S) reveals the influence of ring size and nitrogen donor array .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, its mechanism of action, and its physical and chemical properties. Additionally, research could be conducted to determine its potential applications, such as its use as an inhibitor of Akt activation or its potential anti-cancer properties .
properties
IUPAC Name |
N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-23-3)12-9-11(21-2)4-5-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSNACOLLKCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide |
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